Cyclohexyltrichlorosilane
Overview
Description
Cyclohexyltrichlorosilane is a chemical compound with the molecular formula C6H11Cl3Si. It is a colorless to pale yellow liquid with a pungent odor. This compound is part of the chlorosilane family, where silicon is bonded to chlorine atoms and other groups. This compound is known for its reactivity, especially with water, and is used in various industrial and scientific applications .
Mechanism of Action
Target of Action
Cyclohexyltrichlorosilane is a type of organosilicon compound . The primary targets of this compound are water, moist air, and steam . It reacts with these substances to produce heat and toxic, corrosive fumes of hydrogen chloride .
Mode of Action
This compound interacts with its targets (water, moist air, and steam) through a vigorous reaction . This reaction generates gaseous hydrogen chloride (HCl) . The reaction is exothermic, meaning it releases heat .
Result of Action
The primary result of this compound’s action is the production of heat and hydrogen chloride gas . Hydrogen chloride is a corrosive and toxic gas that can cause severe injury, burns, or death upon inhalation, ingestion, or contact with skin or eyes .
Action Environment
The action of this compound is highly influenced by the presence of water, moist air, or steam in its environment . These substances trigger its vigorous reaction, leading to the production of heat and hydrogen chloride gas . Therefore, the efficacy and stability of this compound are likely to be significantly affected by humidity and temperature.
Preparation Methods
Cyclohexyltrichlorosilane can be synthesized through several methods. One common method involves the direct chlorination of cyclohexylsilane. This process typically requires the presence of a catalyst and is carried out under controlled conditions to ensure the desired product is obtained. Another method involves the reaction of cyclohexylmagnesium bromide with silicon tetrachloride, followed by purification steps to isolate the this compound .
Chemical Reactions Analysis
Cyclohexyltrichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts vigorously with water to produce hydrogen chloride gas and cyclohexylsilanol.
Substitution Reactions: Can react with alcohols, amines, and other nucleophiles to replace chlorine atoms with other functional groups.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions
Common reagents used in these reactions include water, alcohols, amines, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclohexyltrichlorosilane has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of surfaces to create hydrophobic coatings, which can be useful in various biological assays.
Industry: Utilized in the production of silicone polymers and as a precursor for other silicon-based materials
Comparison with Similar Compounds
Cyclohexyltrichlorosilane is part of the chlorosilane family, which includes compounds like trichlorosilane, dichlorosilane, and silicon tetrachloride. Compared to these compounds, this compound has a unique cyclohexyl group attached to the silicon atom, which imparts different reactivity and properties. For example:
Trichlorosilane (HSiCl3): Primarily used in the production of ultrapure silicon for the semiconductor industry.
Dichlorosilane (H2SiCl2): Used in the deposition of silicon films.
Silicon Tetrachloride (SiCl4): Employed in the production of optical fibers and as a precursor for other silicon compounds
This compound’s unique structure makes it particularly useful for applications requiring specific surface modifications and hydrophobic properties.
Properties
IUPAC Name |
trichloro(cyclohexyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl3Si/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPHWXREAZVVNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl3Si | |
Record name | CYCLOHEXYLTRICHLOROSILANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3055 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059160 | |
Record name | Cyclohexane, (trichlorosilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclohexyltrichlorosilane appears as a colorless to pale yellow liquid with a pungent odor. Corrosive to metals and tissue. | |
Record name | CYCLOHEXYLTRICHLOROSILANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3055 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
206 °C | |
Record name | Cyclohexyltrichlorosilane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7784 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
196 °F (NFPA, 2010), 196 °F (91 °C) (open cup) | |
Record name | CYCLOHEXYLTRICHLOROSILANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3055 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cyclohexyltrichlorosilane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7784 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.226 at 25 °C/25 °C | |
Record name | Cyclohexyltrichlorosilane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7784 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to pale-yellow liquid | |
CAS No. |
98-12-4 | |
Record name | CYCLOHEXYLTRICHLOROSILANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3055 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | (Trichlorosilyl)cyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyltrichlorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, (trichlorosilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexane, (trichlorosilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloro(cyclohexyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXYLTRICHLOROSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J37567BD2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cyclohexyltrichlorosilane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7784 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Cyclohexyltrichlorosilane in material science?
A1: this compound is a highly versatile precursor in material science, particularly for synthesizing inorganic-organic hybrid polymers [] and silsesquioxanes []. These materials have garnered significant interest due to their potential applications in diverse fields like optics, electronics, and fire retardants []. For instance, fluorinated polysilynes, synthesized using this compound, have shown promise as optical waveguides due to their unique photo-oxidative crosslinking properties that significantly alter their refractive index [].
Q2: How can this compound be used to model silica surfaces?
A2: this compound plays a crucial role in understanding silica surfaces by acting as a building block for silsesquioxanes, which serve as molecular models []. The hydrolytic condensation of this compound yields various silsesquioxane structures, such as (Cy7Si7O9(OH)3) []. These structures mimic the reactive sites and structural features found on silica surfaces, allowing researchers to study surface reactions, adsorption phenomena, and other surface-related properties in a controlled environment.
Q3: Are there any structural similarities between this compound-derived compounds and silica forms?
A3: Yes, structural similarities exist between derivatives of this compound and specific silica forms. For example, the molecular structure of the trisilanol (Cy7Si7O9(OH)3), derived from the hydrolytic condensation of this compound, exhibits significant resemblance to the (111) plane of β-cristobalite and the (0001) plane of β-tridymite, both being polymorphs of silica []. This structural similarity enables researchers to utilize these silsesquioxanes as models to better understand and predict the behavior of silica surfaces at a molecular level.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.